An In-depth Technical Guide to the Synthesis of 1-Chloro-1-methylsiletane
An In-depth Technical Guide to the Synthesis of 1-Chloro-1-methylsiletane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 1-Chloro-1-methylsiletane in Modern Chemistry
1-Chloro-1-methylsiletane, a substituted silacyclobutane, is a valuable reagent and intermediate in organic and materials chemistry.[1][2][3] The strained four-membered ring of the siletane moiety imparts unique reactivity, making it a versatile building block for the synthesis of more complex organosilicon compounds.[4] Its applications span from the development of advanced polymers and OLED materials to its use in pharmaceuticals and agrochemicals.[1][2] The presence of a reactive chlorine atom on the silicon allows for a variety of subsequent functionalization reactions, further expanding its synthetic utility.[3] This guide provides a comprehensive overview of the primary synthesis protocols for 1-chloro-1-methylsiletane, delving into the mechanistic underpinnings and practical considerations for each method.
Physicochemical Properties of 1-Chloro-1-methylsiletane
A thorough understanding of the physical and chemical properties of 1-chloro-1-methylsiletane is essential for its synthesis, handling, and application.
| Property | Value | Source |
| CAS Number | 2351-34-0 | [2] |
| Molecular Formula | C4H9ClSi | [2] |
| Molecular Weight | 120.65 g/mol | [2][5][6] |
| Boiling Point | 99.4 °C at 760 mmHg, 103 °C | [2][7] |
| Density | 0.98 g/mL, 0.985 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.45 | [2][7] |
| Flash Point | 2.6 °C, 3 °C (closed cup) | [2][5] |
| Appearance | Colorless liquid | [2] |
Synthesis Methodologies: A Detailed Examination
The synthesis of 1-chloro-1-methylsiletane can be approached through several strategic pathways. This guide will focus on the two most prevalent and practical methods: the Grignard reaction with a dichlorosiletane precursor and the intramolecular Wurtz-type coupling.
Method 1: Grignard-Mediated Methylation of 1,1-Dichlorosiletane
This is a cornerstone method for the synthesis of 1-chloro-1-methylsiletane, relying on the nucleophilic addition of a methyl group from a Grignard reagent to the electrophilic silicon center of 1,1-dichlorosiletane.
Reaction Principle:
The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), acts as a potent source of the methyl nucleophile. This nucleophile attacks the silicon atom of 1,1-dichlorosiletane, displacing one of the chlorine atoms in a nucleophilic substitution reaction. The driving force for this reaction is the formation of a stable silicon-carbon bond.
Figure 1: General scheme for the Grignard synthesis of 1-chloro-1-methylsiletane.
Experimental Protocol:
Materials:
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium turnings
-
Methyl bromide or methyl chloride
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Step-by-Step Procedure:
-
Grignard Reagent Preparation (if not commercially available):
-
Under an inert atmosphere, flame-dry all glassware.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
A solution of methyl bromide or methyl chloride in the chosen solvent is added dropwise to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction is complete, the Grignard reagent is a grayish solution.
-
-
Reaction with 1,1-Dichlorosiletane:
-
In a separate flask under an inert atmosphere, dissolve 1,1-dichlorosiletane in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared methylmagnesium bromide solution to the 1,1-dichlorosiletane solution with constant stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed by rotary evaporation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure 1-chloro-1-methylsiletane.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Any moisture will quench the Grignard reagent, reducing the yield.
-
Inert Atmosphere: The use of argon or nitrogen prevents the Grignard reagent from reacting with atmospheric oxygen.
-
Controlled Addition and Low Temperature: The reaction is exothermic. Slow, dropwise addition at a low temperature prevents side reactions and ensures better control over the reaction.
-
Fractional Distillation: This is a crucial step to separate the desired product from any unreacted starting material, the di-substituted product (1,1-dimethylsiletane), and other impurities.
Method 2: Intramolecular Wurtz-Type Coupling
An alternative and industrially relevant method for the synthesis of 1-chloro-1-methylsiletane involves an intramolecular Wurtz-type coupling of a dihaloprecursor.[7]
Reaction Principle:
This synthesis starts with dichloro(3-chloropropyl)methylsilane. In the presence of a reducing metal, typically magnesium, an intramolecular cyclization occurs. The magnesium reacts with the chlorine atoms, leading to the formation of the four-membered siletane ring.
Figure 2: General scheme for the Wurtz-type synthesis of 1-chloro-1-methylsiletane.
Experimental Protocol:
Materials:
-
Dichloro(3-chloropropyl)methylsilane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Step-by-Step Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, charge a flask with magnesium turnings and anhydrous diethyl ether or THF.
-
Prepare a solution of dichloro(3-chloropropyl)methylsilane in the same anhydrous solvent.
-
-
Cyclization Reaction:
-
Slowly add the solution of dichloro(3-chloropropyl)methylsilane to the stirred suspension of magnesium.
-
The reaction is typically initiated with gentle heating.
-
Once initiated, the reaction is often self-sustaining and may require cooling to maintain a controlled reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is filtered to remove excess magnesium and magnesium chloride salts.
-
The solvent is removed from the filtrate by distillation.
-
The resulting crude product is purified by fractional distillation under reduced pressure to obtain 1-chloro-1-methylsiletane.
-
Causality Behind Experimental Choices:
-
Choice of Precursor: Dichloro(3-chloropropyl)methylsilane contains the necessary carbon backbone and the silicon-methyl group, with appropriately positioned chlorine atoms for the intramolecular cyclization.
-
Reducing Metal: Magnesium is an effective and commonly used metal for Wurtz-type couplings due to its reactivity and cost-effectiveness.
-
Anhydrous Solvent: As with the Grignard reaction, anhydrous conditions are critical to prevent side reactions with the reactive organometallic intermediates formed during the reaction.
Characterization of 1-Chloro-1-methylsiletane
Predicted NMR Data: [2]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the silacyclobutane ring. The chemical shifts will be influenced by the electronegativity of the silicon and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the two different types of methylene carbons in the ring.[2]
Mass Spectrometry:
-
The mass spectrum (electron ionization) would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.[2]
Conclusion: A Versatile Intermediate for Chemical Innovation
The synthesis of 1-chloro-1-methylsiletane, primarily through Grignard methylation or intramolecular Wurtz-type coupling, provides access to a highly versatile and reactive building block. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and desired purity. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are paramount for achieving high yields and purity. As the demand for advanced materials with tailored properties continues to grow, the importance of intermediates like 1-chloro-1-methylsiletane in enabling chemical innovation is set to increase.
References
- 1-Chloro-1-methylsilacyclobutane: A Cornerstone for Advanced Material Synthesis. (2025, October 20). [Source not further specified]
- 1-chloro-1-methylsilacyclobutane 2351-34-0. Guidechem.
- Synthesis of Silacyclobutane and Some Related Compounds. Journal of the American Chemical Society.
- Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. (2022, June 13). PMC.
- A Combined Computational and Experimental Study of Rh- Catalyzed C−H Silylation with Silacyclobutanes: Insights. (2021, February 23). [Source not further specified]
- Silacyclobutane. Wikipedia.
- 1-Chloro-1-methylsilacyclobutane. Chem-Impex.
- 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR spectrum. ChemicalBook.
- 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0. ChemicalBook.
- 1-Chloro-1-methylsilacyclobutane 98 2351-34-0. Sigma-Aldrich.
- A Combined Computational and Experimental Study of Rh-Catalyzed C–H Silylation with Silacyclobutanes: Insights Leading to a More Efficient Catalyst System. (2021, February 23). Journal of the American Chemical Society.
- 1-Chloro-1-methylcyclopentane | CAS 6196-85-6. Frontier Specialty Chemicals.
- 1,1-Dichlorosilacyclobutane 97 2351-33-9. Sigma-Aldrich.
- 1-Chloro-1-methylsilacyclobutane | CAS 2351-34-0. Santa Cruz Biotechnology.
- 1-Chloro-1-methyl-cyclobutane - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 1-Chloro-1-methylsilacyclobutane. AMERICAN ELEMENTS®.
- 1,1-Dichlorosilacyclobutane | C3H6Cl2Si | CID 75373. PubChem.
- 1-Chloro-1-methylcycloheptane | C8H15Cl | CID 12614013. PubChem.
- (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Organic Syntheses Procedure.
- 1-Chloro-1-methylcyclopentane. the NIST WebBook.
- Chemical Properties of 1-Chloro-1-methylcyclopentane (CAS 6196-85-6). Cheméo.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 5. 1-氯-1-甲基硅杂环丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0 [m.chemicalbook.com]
- 8. 1,1-二氯硅基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,1-Dichlorosilacyclobutane | C3H6Cl2Si | CID 75373 - PubChem [pubchem.ncbi.nlm.nih.gov]
